molecular formula C8H5NO2 B1294367 3-Nitrophenylacetylene CAS No. 3034-94-4

3-Nitrophenylacetylene

Cat. No. B1294367
CAS RN: 3034-94-4
M. Wt: 147.13 g/mol
InChI Key: JOUOQPWPDONKKS-UHFFFAOYSA-N
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Patent
US04219679

Procedure details

This experiment was carried out using 735 grams of 3-nitrophenylacetylene in isopropanol (6.6% wt. conc.) over 140 grams of the cobalt polysulfide paste from Example 11. After reaction time of 1.4 hours, analysis showed that 82% of feed had been converted, and that an 82% yield to desired 3-aminophenylacetylene was obtained. About 18% of product was polymeric in nature. This run is summarized in Table 1 below.
Quantity
735 g
Type
reactant
Reaction Step One
[Compound]
Name
cobalt polysulfide
Quantity
140 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]#[CH:11])[CH:7]=[CH:8][CH:9]=1)([O-])=O>C(O)(C)C>[NH2:1][C:4]1[CH:5]=[C:6]([C:10]#[CH:11])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
735 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C#C
Step Two
Name
cobalt polysulfide
Quantity
140 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction time of 1.4 hours, analysis
Duration
1.4 h

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1)C#C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.